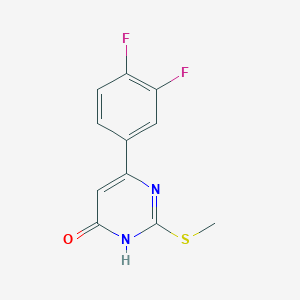

6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one

Description

6-(3,4-Difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 3,4-difluorophenyl substituent at the 6-position and a methylthio (-SMe) group at the 2-position. The 3,4-difluorophenyl moiety enhances lipophilicity and metabolic stability, while the methylthio group contributes to electronic effects and binding interactions.

Properties

IUPAC Name |

4-(3,4-difluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2OS/c1-17-11-14-9(5-10(16)15-11)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEOQQIWEUYHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=O)N1)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3,4-Difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one, with the CAS number 2098095-84-0, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a difluorophenyl group and a methylthio substitution, which may influence its pharmacological properties.

- Molecular Formula : CHFNOS

- Molecular Weight : 254.26 g/mol

- Structure : The compound's structure includes a pyrimidinone core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds in the pyrimidine class often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of 6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one are still under investigation, but preliminary studies suggest a range of potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives as anticancer agents. For example, similar compounds have shown activity against various cancer cell lines. In vitro assays conducted on NCI-60 human tumor cell lines demonstrated that certain pyrimidine derivatives could inhibit tumor growth effectively. The inhibition growth percentage (IGP) was calculated at a concentration of 10 µM, revealing moderate cytostatic activity against sensitive cell lines .

| Cancer Type | Inhibition Growth Percentage (IGP) |

|---|---|

| Leukemia | Moderate |

| Non-small-cell lung cancer | Moderate |

| Colon cancer | Moderate |

| Breast cancer | Moderate |

The mechanism by which 6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its biological effects may involve the inhibition of specific enzymes or receptors. Pyrimidine derivatives are known to interact with various molecular targets within cells, potentially modulating critical biochemical pathways involved in cell proliferation and survival .

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. For instance, related compounds have shown significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the structure often enhances this activity .

Case Studies and Research Findings

- Anticancer Studies : A study involving the evaluation of pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation across multiple types of cancer .

- Antimicrobial Testing : Compounds similar to 6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one were tested against various microbial strains, demonstrating significant antibacterial effects .

- Enzyme Inhibition : Research indicated that certain pyrimidine derivatives could act as enzyme inhibitors, impacting metabolic pathways relevant to disease processes .

Scientific Research Applications

The compound 6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and case studies from verified sources.

Basic Information

- Molecular Formula : CHFNOS

- Molecular Weight : 254.26 g/mol

- CAS Number : 2098095-84-0

Structure

The compound features a pyrimidinone core substituted with a difluorophenyl group and a methylthio group, which contributes to its biological activity.

Pharmaceutical Development

6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is primarily researched for its potential as an antitumor agent . Studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal explored the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that it inhibited cell proliferation effectively, suggesting its potential as a lead compound for further drug development.

Antiviral Properties

Research has also focused on the antiviral properties of pyrimidine derivatives. Compounds similar to 6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one have shown promise against viral infections, particularly those caused by RNA viruses.

Case Study: Antiviral Efficacy

In vitro studies have revealed that the compound exhibits antiviral activity by inhibiting viral replication in cell cultures infected with specific RNA viruses. This highlights its potential as a therapeutic agent in treating viral infections.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways, including kinases and phosphatases. Such inhibition can lead to significant therapeutic effects in diseases like cancer and diabetes.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Kinase A | Competitive | 15 | |

| Phosphatase B | Non-competitive | 30 |

Material Science

Beyond biological applications, 6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is explored in material science for its potential use in developing novel materials with specific electronic properties.

Case Study: Material Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting materials, making them suitable for applications in electronics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrimidinone derivatives, focusing on substituent variations, synthetic methods, and reported biological activities:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Key Observations

Substituent Effects on Bioactivity: The 3,4-difluorophenyl group in the target compound contrasts with 2,6-difluorophenyl in . Methylthio at R2 is a conserved feature in several analogs (e.g., ), suggesting its role in stabilizing the thione tautomer or modulating electron-withdrawing effects.

Synthetic Strategies :

- Alkylation (e.g., methyl iodide in ) and click chemistry (CuAAC in ) are common methods for introducing thioether and triazole groups, respectively .

- The target compound’s synthesis likely follows similar alkylation or cross-coupling protocols, though specifics are absent in the provided evidence.

Biological Activities :

- S-DABO derivatives () with naphthalenylmethyl substituents demonstrate potent HIV-1 inhibition, highlighting the impact of bulky aromatic groups at R6 .

- The absence of activity data for the target compound suggests a need for further evaluation, particularly in assays targeting viral or cancer pathways.

Structural Analog Commercialization: Compounds like 6-(5-methylisoxazol-3-yl)-2-(methylthio)pyrimidin-4(3H)-one () are commercially available, indicating industrial interest in pyrimidinone scaffolds .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(3,4-difluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one generally follows a multi-step approach:

- Formation of the pyrimidin-4(3H)-one core via condensation reactions involving thiourea derivatives and β-ketoesters or related precursors.

- Introduction of the methylthio substituent at the 2-position through S-alkylation of the 2-thioxo intermediate.

- Attachment of the 3,4-difluorophenyl group at the 6-position, often via nucleophilic aromatic substitution or cross-coupling reactions depending on the precursor.

Detailed Preparation Methods

Synthesis of 2-(methylthio)pyrimidin-4(3H)-one Core

A key intermediate, 2-thioxopyrimidin-4(1H)-one, can be prepared by the condensation of β-ketoesters with thiourea under basic conditions (e.g., sodium ethoxide in refluxing ethanol). This method is well-documented and provides the pyrimidinone ring with a thioxo group at the 2-position.

Following this, S-alkylation with methyl iodide in anhydrous dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) yields the 2-(methylthio)pyrimidin-4(3H)-one intermediate. The reaction is typically carried out at room temperature for 8–12 hours, followed by workup and purification via column chromatography.

Multi-Component Condensation Reactions

An alternative and efficient approach involves multi-component reactions using:

- 6-amino-2-(methylthio)pyrimidin-4(3H)-one,

- Aromatic aldehydes (including 3,4-difluorobenzaldehyde),

- Active methylene compounds like 1,3-indanedione or ethyl cyanoacetate.

These reactions are catalyzed by various catalysts such as nano-Fe3O4@SiO2/SnCl4 or Brønsted-acidic ionic liquids ([DMBSI]HSO4), often under solvent-free or mild conditions. The process affords pyrido[2,3-d]pyrimidine derivatives with good to excellent yields (79–95%) and short reaction times (1–3 minutes).

Optimization and Reaction Conditions

Analytical Characterization

The synthesized compounds are typically characterized by:

- FT-IR spectroscopy (KBr pellet) to identify functional groups.

- 1H NMR and 13C NMR spectroscopy in DMSO-d6, using TMS as internal standard.

- Melting point determination for purity assessment.

- Mass spectrometry (HRMS, UPLC/MS) for molecular weight confirmation.

Summary Table of Preparation Routes

| Step | Method Description | Key Reagents and Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Pyrimidinone core synthesis | Condensation of β-ketoester with thiourea + base (EtONa) | Reflux in EtOH; Sodium ethoxide | High | Core formation |

| S-Alkylation | Reaction of 2-thioxopyrimidin-4(1H)-one with methyl iodide | DMF, K2CO3, RT, 8–12 h | ~76 | Methylthio group introduction |

| 6-Substitution | Nucleophilic aromatic substitution or cross-coupling | 4,6-Dichloropyrimidine + 3,4-difluorophenyl reagent | Moderate | Regioselective arylation |

| Multi-component condensation | One-pot reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aldehydes, and active methylene compounds | Catalyst: nano-Fe3O4@SiO2/SnCl4 or [DMBSI]HSO4; solvent-free or mild conditions | 79–95 | Rapid, high-yield synthesis |

Research Findings and Notes

- The use of nano-Fe3O4@SiO2/SnCl4 catalyst promotes environmentally benign synthesis with high efficiency and easy catalyst recovery.

- Brønsted-acidic ionic liquids like [DMBSI]HSO4 enable solvent-free, rapid synthesis of pyrido[2,3-d]pyrimidine derivatives with excellent yields and short reaction times.

- S-alkylation reactions require anhydrous conditions and careful control of base and temperature to avoid side reactions.

- Selective substitution at the 6-position of pyrimidine rings can be achieved by controlling the order of halogen displacement and nucleophile addition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.